beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside
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Overview
Description
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside: is a synthetic carbohydrate derivative. It is structurally related to sucrose, with a fluorine atom replacing a hydroxyl group on the glucose moiety. This modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose and fructose are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected glucose derivative undergoes fluorination at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated glucose derivative is then coupled with a protected fructose derivative through a glycosylation reaction, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside involves its interaction with specific molecular targets:
Enzymes: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Pathways: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Comparison with Similar Compounds
Similar Compounds
Sucrose: Structurally similar but lacks the fluorine atom.
6-Deoxy-6-fluoro-glucose: Similar fluorinated glucose derivative but not coupled with fructose.
Fluorinated Carbohydrates: Other carbohydrates with fluorine substitutions.
Uniqueness
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside is unique due to its specific fluorination pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
76410-48-5 |
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Molecular Formula |
C12H21FO10 |
Molecular Weight |
344.29 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(fluoromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
CJIIJJVAEJJVLO-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Origin of Product |
United States |
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